molecular formula C19H16Cl2N2O3S B4639193 (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B4639193
M. Wt: 423.3 g/mol
InChI Key: RAJHNYCFVVYUKX-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of thiazolidinediones. This compound is characterized by its unique structure, which includes a thiazolidine ring, a dichlorophenyl group, and a methoxy-N-methylanilino group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione typically involves the condensation of 2,6-dichlorobenzaldehyde with 3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinedione derivatives with potential pharmaceutical applications.

Biology: In biological research, it is studied for its potential as an anti-inflammatory and anti-cancer agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.

Medicine: The compound has shown promise in preclinical studies for the treatment of diseases such as diabetes and cancer. Its ability to modulate specific molecular pathways makes it a potential therapeutic agent.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of anti-inflammatory activity, it may inhibit the activity of pro-inflammatory enzymes, reducing inflammation.

Comparison with Similar Compounds

    Rosiglitazone: Another thiazolidinedione used as an anti-diabetic agent.

    Pioglitazone: A thiazolidinedione with similar anti-diabetic properties.

Comparison: While (5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione shares structural similarities with rosiglitazone and pioglitazone, it is unique due to the presence of the dichlorophenyl and methoxy-N-methylanilino groups. These groups may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16Cl2N2O3S/c1-22(12-6-8-13(26-2)9-7-12)11-23-18(24)17(27-19(23)25)10-14-15(20)4-3-5-16(14)21/h3-10H,11H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJHNYCFVVYUKX-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CN1C(=O)C(=CC2=C(C=CC=C2Cl)Cl)SC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)Cl)/SC1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[(4-methoxy-N-methylanilino)methyl]-1,3-thiazolidine-2,4-dione

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